molecular formula C9H10ClNO3 B3032925 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride CAS No. 6296-41-9

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride

Cat. No.: B3032925
CAS No.: 6296-41-9
M. Wt: 215.63 g/mol
InChI Key: RVHSKFOBSJSYEH-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride (CAS 6296-41-9) is a chemical compound with the molecular formula C 9 H 10 ClNO 3 and a molecular weight of 215.63 g/mol [ 1 ]. Its structure features a 4-aminophenyl group linked to a 2-oxopropanoic acid moiety. The SMILES notation for the compound is O=C(O)C(CC1=CC=C(N)C=C1)=O.[H]Cl [ 1 ]. Compounds with analogous 2-oxopropanoic acid (pyruvic acid) scaffolds are of significant interest in biochemical research, particularly in the study of enzyme mechanisms. Research into aminotransferase enzymes, which are crucial in amino acid metabolism, often utilizes mechanism-based inactivators to elucidate metabolic pathways [ 2 ]. For instance, inhibitors of human ornithine δ-aminotransferase (hOAT), a key enzyme in proline biosynthesis, are being investigated as potential therapeutic approaches for conditions like hepatocellular carcinoma, highlighting the research value of specialized amino acid-like molecules [ 2 ]. This product is provided with a minimum purity of 95% and is intended for research applications only [ 3 ]. According to safety information, this compound carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ 1 ]. Proper handling procedures and the use of appropriate personal protective equipment are essential. For optimal stability, it is recommended to store this product under an inert atmosphere and at room temperature [ 1 ].

Properties

IUPAC Name

3-(4-aminophenyl)-2-oxopropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4H,5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHSKFOBSJSYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-41-9
Record name NSC47537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride typically involves the reaction of 4-nitroacetophenone with a suitable reducing agent to form 4-aminoacetophenone. This intermediate is then subjected to a condensation reaction with glyoxylic acid under acidic conditions to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the 2-oxopropanoic acid moiety can participate in nucleophilic or electrophilic reactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 6296-41-9
  • Molecular Formula: C₉H₁₀ClNO₃
  • Molecular Weight : 215.63 g/mol
  • Structure: Features a 4-aminophenyl group linked to a 2-oxopropanoic acid backbone, with a hydrochloride salt. Key functional groups include an aromatic amine, a ketone, and a carboxylic acid (Figure 1).

Properties and Applications :
The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The aromatic amine may facilitate interactions with biological targets, while the ketone and carboxylic acid groups offer sites for chemical modifications .

Comparison with Structurally Similar Compounds

3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride

  • CAS : 1360436-95-8
  • Formula: C₁₁H₁₄ClNO₃
  • MW : 243.7 g/mol
  • Key Differences: Replaces the oxo group with an amino group. Introduces an acetyl substituent on the phenyl ring.
  • The amino group may enhance hydrogen-bonding capacity compared to the ketone in the target compound .

4-Aminocinnamic Acid Hydrochloride

  • CAS : 54057-95-3
  • Formula: C₉H₁₀ClNO₂
  • MW : 199.63 g/mol
  • Key Differences: Contains a propenoic acid (acrylic acid) chain instead of 2-oxopropanoic acid.
  • Implications :
    • The conjugated double bond in the acrylic acid chain enhances UV absorption, useful in spectroscopic studies.
    • Reduced steric hindrance compared to the ketone-containing target compound .

5-(4-Aminophenyl)Furan-2-carboxylic Acid Methyl Ester

  • CAS : 52939-06-7
  • Formula: C₁₂H₁₁NO₃
  • MW : 217.22 g/mol
  • Key Differences: Replaces the oxopropanoic acid with a furan-carboxylic acid ester.
  • The methyl ester group increases lipophilicity, improving membrane permeability .

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Compound CAS Number Functional Groups Key Structural Features Solubility (Water)
3-(4-Aminophenyl)-2-oxopropanoic acid HCl 6296-41-9 Amine, Ketone, Carboxylic acid Hydrochloride salt; planar ketone High (HCl salt)
4-Aminocinnamic acid HCl 54057-95-3 Amine, Acrylic acid Conjugated double bond Moderate
3-(4-Acetylphenyl)-2-aminopropanoic acid HCl 1360436-95-8 Acetyl, Amine, Carboxylic acid Bulky acetyl group Moderate
5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester 52939-06-7 Amine, Furan, Ester Lipophilic ester; aromatic furan Low

Stability and Reactivity Considerations

  • Oxidative Stability : The aromatic amine in the target compound may render it susceptible to oxidation, requiring storage under inert conditions.
  • pH Sensitivity : The carboxylic acid group (pKa ~2.5) and amine (pKa ~4.5) dictate solubility and ionization in physiological conditions .
  • Comparative Reactivity: The acrylic acid chain in 4-aminocinnamic acid HCl undergoes photodimerization under UV light, unlike the ketone-containing target compound .

Biological Activity

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention in the scientific community due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is being explored for its therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride is C10H12ClN1O3C_{10}H_{12}ClN_{1}O_{3}. The presence of an amino group and a ketone functional group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including liver carcinoma and colon cancer cells. For instance, it has been shown to exert significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value indicating effective growth inhibition .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to reduced synthesis of inflammatory mediators, suggesting potential anti-inflammatory properties.

The mechanism by which 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride exerts its biological effects is primarily through interaction with target enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the oxo group may participate in further interactions that stabilize enzyme-substrate complexes. This dual action enhances its potential as a therapeutic agent.

Study 1: Anticancer Activity

In a study evaluating various quinoxaline derivatives, 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride was synthesized and tested against HepG2 cells. The results indicated over 50% growth inhibition at certain concentrations, highlighting its potential as an anticancer agent .

Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The findings suggested that the compound could effectively reduce enzyme activity, thereby lowering inflammatory responses in vitro.

Data Table: Biological Activity Summary

Activity Type Cell Line/Target Effect IC50/Other Metrics
AnticancerHepG2Growth inhibition>50% at specific doses
Enzyme InhibitionCOX enzymesReduced activitySignificant reduction
Anti-inflammatoryVariousDecreased inflammatory markersNot specified

Q & A

Q. What synthetic routes are optimal for preparing 3-(4-aminophenyl)-2-oxopropanoic acid hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves oxidation or condensation reactions. For example, oxidation of 3-(4-aminophenyl)-2-hydroxypropanoic acid derivatives using chromium trioxide in acetic acid or potassium permanganate in aqueous solutions can yield the ketone backbone . Reaction conditions (e.g., solvent polarity, temperature) significantly impact intermediates and final product purity. For instance, acidic conditions stabilize the hydrochloride salt, while excessive heat may degrade the aminophenyl group. Optimization requires systematic variation of parameters (e.g., pH, stoichiometry) with monitoring via HPLC or NMR .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Answer: Stability studies involve:

  • Thermogravimetric Analysis (TGA): To assess decomposition temperatures.
  • pH-dependent UV-Vis Spectroscopy: Monitoring absorbance shifts to detect protonation/deprotonation of the aminophenyl group.
  • Ion Mobility Spectrometry (IMS): To study gas-phase clustering behavior, e.g., sodium ion adducts (ΔrH° ≈ 201 kJ/mol) .
    Data should be cross-validated with computational models (e.g., DFT) to predict bond dissociation energies .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Identifies trace impurities via exact mass matching.
  • Reverse-Phase HPLC with Diode Array Detection (DAD): Separates and quantifies degradation products (e.g., hydrolyzed derivatives) .
  • Ion Chromatography: Detects inorganic impurities (e.g., residual chloride ions) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity or solubility?

Answer:

  • Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications to the aminophenyl or ketopropanoic acid moieties .
  • Molecular Dynamics (MD) Simulations: Model solvation dynamics to optimize solubility (e.g., salt formation with counterions) .
  • Machine Learning (ML): Train models on existing datasets to predict pharmacokinetic parameters (e.g., logP) .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of ion clustering) reported across studies?

Answer:

  • Meta-Analysis: Compare experimental setups (e.g., CIDC vs. equilibrium methods) to identify systematic biases .
  • Calibration with Reference Compounds: Use alanine or similar standards to normalize clustering enthalpy measurements .
  • Collaborative Reproducibility Studies: Replicate conflicting experiments under identical conditions to isolate variables (e.g., solvent purity) .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction pathways for this compound?

Answer:

  • Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., catalyst loading, temperature) and identify interactions .
  • High-Throughput Screening (HTS): Use automated platforms to test hundreds of reaction conditions in parallel .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How can researchers validate the environmental safety of this compound during disposal or accidental release?

Answer:

  • Ecotoxicity Assays: Test biodegradability (OECD 301) and aquatic toxicity (e.g., Daphnia magna assays) .
  • Fate and Transport Modeling: Simulate hydrolysis pathways and soil adsorption coefficients using software like EPI Suite .
  • Life Cycle Assessment (LCA): Quantify environmental impacts from synthesis to disposal .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental results in reaction mechanisms?

Answer:

  • Hybrid QM/MM Approaches: Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .
  • Error Analysis in DFT: Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess prediction reliability .
  • Experimental Controls: Include known reaction benchmarks to validate computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride
Reactant of Route 2
3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride

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